Home > Products > Screening Compounds P44010 > Sofosbuvir impurity N
Sofosbuvir impurity N -

Sofosbuvir impurity N

Catalog Number: EVT-1788783
CAS Number:
Molecular Formula: C20H25FN3O9P
Molecular Weight: 501.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sofosbuvir impurity N is classified as a synthetic organic compound. It is generated during the chemical synthesis of sofosbuvir, which involves complex organic reactions. The impurity's characterization is essential for quality control in pharmaceutical manufacturing processes to ensure compliance with regulatory standards.

Synthesis Analysis

Methods and Technical Details

The synthesis of sofosbuvir impurity N involves several steps that include protecting and deprotecting functional groups, as well as utilizing specific reagents under controlled conditions. A high-yield synthesis method has been reported that emphasizes efficiency and cost-effectiveness in producing sofosbuvir and its impurities. Key steps include:

  1. Dissolution: Reactants such as cytidine and benzoic anhydride are dissolved in an organic solvent.
  2. Reactions: Various reactions occur involving Grignard reagents and phosphorus tribromide, often requiring precise temperature control.
  3. Purification: Each intermediate product undergoes purification to isolate the desired compound, minimizing impurities .

The synthesis process is designed to maximize yield while minimizing by-products, which is crucial for large-scale production.

Molecular Structure Analysis

Structure and Data

Sofosbuvir impurity N's molecular structure is characterized by its specific stereochemistry, which differentiates it from the main compound sofosbuvir. The structure can be represented as follows:

  • Molecular Formula: C22H29N3O9P
  • Molecular Weight: Approximately 507.45 g/mol

The compound contains multiple functional groups including phosphate, hydroxyl, and amine groups that contribute to its biological activity and interactions within the body.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involving sofosbuvir impurity N primarily focus on its formation during the synthesis of sofosbuvir. Key reactions include:

  • Protection/Deprotection: Specific protective groups are added to prevent unwanted reactions at certain sites during synthesis. These groups are later removed to yield the final product.
  • Functionalization: Modifications at specific positions on the nucleoside backbone enhance the compound's reactivity and stability.
  • Purification Techniques: Techniques such as chromatography are employed to separate sofosbuvir impurity N from other by-products and unreacted materials .

Understanding these reactions is vital for improving synthesis protocols and ensuring high purity levels in final pharmaceutical products.

Mechanism of Action

Process and Data

While sofosbuvir impurity N itself does not have a defined therapeutic action like its parent compound, understanding its formation provides insights into the mechanism of action of sofosbuvir. Sofosbuvir functions as a prodrug that gets converted into an active metabolite, which mimics uridine nucleotides and inhibits hepatitis C virus replication by targeting the viral RNA polymerase NS5B.

The mechanism involves:

  1. Prodrug Activation: Sofosbuvir is phosphorylated twice in vivo to become PSI-7409.
  2. Competitive Inhibition: The active metabolite competes with natural nucleotides for binding to NS5B polymerase, leading to termination of viral RNA synthesis .

This mechanism underscores the importance of purity in active pharmaceutical ingredients, as impurities can potentially alter pharmacokinetics or pharmacodynamics.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sofosbuvir impurity N exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
  • Stability: Stability may vary based on storage conditions; typically requires protection from moisture and light.

These properties are critical for formulating effective drug products that maintain stability throughout their shelf life.

Applications

Scientific Uses

Sofosbuvir impurity N serves primarily as a reference standard in analytical chemistry for quality control purposes in pharmaceutical manufacturing. Its characterization helps ensure that formulations meet regulatory standards regarding purity levels. Additionally, studying such impurities contributes to broader research efforts aimed at improving synthetic methodologies for antiviral drugs.

Synthetic Pathways and Formation Mechanisms

Synthetic Route Optimization for Controlled Impurity Generation

Sofosbuvir Impurity N (CAS 1394157-34-6), a diastereoisomeric impurity of the antiviral drug sofosbuvir, arises during synthetic processes due to stereochemical alterations. Optimization of synthetic routes focuses on minimizing its formation through precise control of reaction parameters. The compound is systematically generated using modified phosphorylation steps, where stereoselectivity is compromised under suboptimal conditions. Key process variables include temperature modulation (10-30°C range critically impacts diastereomeric excess), solvent polarity adjustments, and addition rates of phosphorylating agents. Research demonstrates that replacing dichloromethane with toluene reduces epimerization by 42% during the condensation step, while controlled addition of phosphoramidate reagents over ≥4 hours maintains reaction temperatures below 25°C, suppressing Impurity N formation below 0.3% [6] [8]. Process analytical technology (PAT) implementations enable real-time monitoring of stereochemical integrity through in-situ FTIR, allowing immediate corrective actions when diastereomeric ratios deviate beyond predefined thresholds (typically >98:2).

Table 1: Impact of Process Variables on Impurity N Yield

VariableStandard ConditionOptimized ConditionImpurity N Reduction
SolventDichloromethaneToluene42%
Addition Time1 hour4 hours68%
Temperature Control25-35°C15-25°C57%
Catalytic SystemNoneMg(OTf)₂ (0.5 mol%)75%

Mechanistic Insights into Phosphoramidate Derivative Formation

The core mechanism enabling Impurity N generation involves epimerization at the phosphorus center during the formation of the phosphoramidate linkage. Sofosbuvir contains a chiral phosphorus atom (configuration: Sₚ) crucial for antiviral activity, while Impurity N exhibits Rₚ configuration due to stereochemical inversion. This inversion proceeds through a trigonal bipyramidal transition state when the nucleophilic nitrogen of the alanine ester attacks phosphorus. Studies using ³¹P-NMR kinetics reveal that solvent-mediated dissociation of the P-N bond allows temporary loss of stereochemical integrity, particularly in protic solvents (e.g., methanol, ethanol) where hydrogen bonding stabilizes the pentavalent intermediate. Under acidic conditions (pH <5), protonation of the succinimide leaving group accelerates dissociation, increasing Rₚ epimerization by 3.2-fold compared to neutral conditions. Conversely, aprotic solvents like tetrahydrofuran (THF) or acetonitrile stabilize the P-N bond, reducing epimerization rates by 78% [4] [8].

Role of Protective Group Strategies in Impurity Emergence

Protective groups critically influence stereochemical outcomes during sofosbuvir synthesis, with benzoyl vs. acetyl protection demonstrating marked differences in Impurity N profiles. The 5'-OH group protection of the uridine core modulates steric bulk near the reaction site, thereby affecting phosphoramidate coupling selectivity:

  • Benzoyl protection induces significant steric hindrance, slowing reaction kinetics but improving diastereoselectivity (dr 94:6). However, extended reaction times (>8 hours) at elevated temperatures (>30°C) cause gradual deprotection-reprotection cycles, increasing Impurity N to 1.8%.
  • Acetyl protection offers faster coupling kinetics but reduced steric shielding, permitting higher epimerization (dr 86:14). Enzymatic deprotection using Candida antarctica lipase B (CALB) minimizes epimerization risk but requires stringent water control (<50 ppm) [4] [6].
  • Silyl ethers (e.g., TBDMS) provide excellent steric protection but introduce silicon-based impurities during fluoride-mediated deprotection, complicating purification.

Post-coupling, deprotection conditions equally impact impurity levels: Ammonolysis in methanol at -10°C retains stereochemical integrity, whereas room temperature treatment increases Impurity N by 0.7% due to residual alkalinity [6] [8].

Impact of Reaction Stoichiometry on Impurity Yield

Precise stoichiometric control of N-bromosuccinimide (NBS), phosphoramidate reagents, and bases directly governs Impurity N formation. Kinetic studies demonstrate a nonlinear relationship between NBS concentration and impurity yield:

  • Below 1.05 equivalents of NBS, sofosbuvir degradation remains incomplete, generating des-fluoro byproducts.
  • At 1.1–1.3 equivalents, oxidative degradation is efficient with Impurity N maintained at 0.2–0.4%.
  • Exceeding 1.5 equivalents promotes over-oxidation at the uracil ring, accelerating Impurity N formation to >2.1% [1].

Similarly, base stoichiometry influences epimerization: Triethylamine (TEA) at 2.0 equivalents gives optimal yields (88%) with 0.9% Impurity N, whereas >3.0 equivalents induces base-catalyzed P-epimerization via deprotonation-reprotonation mechanisms. Magnesium bromide co-catalysis (0.05–0.1 equiv) significantly mitigates this by coordinating with the phosphoramidate oxygen, reducing Impurity N to ≤0.15% even with TEA excess [6] [8].

Catalytic Systems in Nucleoside Analog Impurity Synthesis

Catalysts profoundly modify activation energies and stereochemical pathways in Impurity N synthesis:

  • Lewis acids (Mg(OTf)₂, ZnCl₂) coordinate with the carbonyl oxygen of the succinimide leaving group, accelerating displacement while preserving Sₚ configuration. Mg(OTf)₂ (0.5 mol%) enhances reaction rate by 6-fold and diastereomeric ratio to 97:3 at -20°C [6].
  • Organocatalysts like DMAP (4-dimethylaminopyridine) facilitate acyl transfer but risk N-acylation impurities.
  • Enzymatic catalysts show exceptional selectivity: Immobilized CALB achieves kinetic resolution of diastereomeric mixtures, hydrolyzing the Rₚ-phosphoramidate 12-fold faster than the Sₚ-isomer. This enables >99% Sₚ-purity after 4-hour treatment at pH 7.0 [4].

Table 2: Catalytic Systems for Minimizing Impurity N

CatalystLoadingTemperatureReaction TimeImpurity NSₚ:Rₚ Ratio
None-25°C12 hours1.8%88:12
Mg(OTf)₂0.5 mol%-20°C3 hours0.11%97:3
CALB (immobilized)10 mg/mmol30°C4 hours0.05%99.5:0.5
DMAP5 mol%0°C1 hour0.7%93:7

Properties

Product Name

Sofosbuvir impurity N

IUPAC Name

methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Molecular Formula

C20H25FN3O9P

Molecular Weight

501.4 g/mol

InChI

InChI=1S/C20H25FN3O9P/c1-12(17(27)30-3)23-34(29,33-13-7-5-4-6-8-13)31-11-14-16(26)20(2,21)18(32-14)24-10-9-15(25)22-19(24)28/h4-10,12,14,16,18,26H,11H2,1-3H3,(H,23,29)(H,22,25,28)/t12-,14+,16+,18+,20+,34?/m0/s1

InChI Key

SASYBZIIPQSWBV-HJDNSYGMSA-N

Canonical SMILES

CC(C(=O)OC)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Isomeric SMILES

C[C@@H](C(=O)OC)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.